molecular formula C10H12ClNO B6202937 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol CAS No. 1310357-40-4

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

Cat. No.: B6202937
CAS No.: 1310357-40-4
M. Wt: 197.7
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Description

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is a chemical compound belonging to the class of benzazepines This compound is characterized by a benzene ring fused to an azepine ring, with a chlorine atom at the 7th position and a hydroxyl group at the 5th position

Mechanism of Action

Target of Action

The primary target of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is the arginine vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body .

Mode of Action

This compound acts as a selective, competitive antagonist at the arginine vasopressin V2 receptor . By binding to this receptor, it inhibits the action of vasopressin, a hormone that regulates water reabsorption in the kidneys .

Biochemical Pathways

The antagonistic action of this compound on the V2 receptor disrupts the normal function of vasopressin. This leads to a decrease in water reabsorption in the kidneys, resulting in increased urine production and a reduction in fluid accumulation in the body .

Pharmacokinetics

It is known that the compound has some solubility in chloroform and methanol, but poor solubility in water . This could potentially impact its bioavailability and distribution in the body.

Result of Action

The primary result of the action of this compound is the reduction of fluid accumulation in the body. This makes it potentially useful in the treatment of conditions characterized by excessive fluid retention, such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability and solubility could be affected by the pH and temperature of its environment . Furthermore, its efficacy could be influenced by the patient’s hydration status and kidney function, as these factors can affect the concentration of vasopressin in the body .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that this compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 7-chloro-1,2,3,4-tetrahydroisoquinoline.

    Hydroxylation: The introduction of the hydroxyl group at the 5th position can be achieved through selective hydroxylation reactions. This step may involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or other suitable reagents under controlled conditions.

    Cyclization: The formation of the azepine ring is typically achieved through intramolecular cyclization reactions. This step may require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the azepine ring.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used to replace the chlorine atom.

Major Products

    Oxidation: Formation of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

    Reduction: Formation of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol.

    Substitution: Formation of 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol.

Scientific Research Applications

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 5th position.

    2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol: Lacks the chlorine atom at the 7th position.

    7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol: Substitutes the chlorine atom with a methoxy group.

Uniqueness

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is unique due to the presence of both the chlorine atom at the 7th position and the hydroxyl group at the 5th position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1310357-40-4

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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